molecular formula C14H8O2 B14571384 Anthracene-2,9-dione CAS No. 61357-65-1

Anthracene-2,9-dione

Cat. No.: B14571384
CAS No.: 61357-65-1
M. Wt: 208.21 g/mol
InChI Key: RLISRKPLQXUHMV-UHFFFAOYSA-N
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Description

Anthracene-2,9-dione is a polycyclic aromatic compound featuring a planar anthracene backbone with ketone groups at positions 2 and 7. This structure confers unique electronic and photophysical properties, making it a scaffold of interest in medicinal chemistry and materials science. Notably, anthracene derivatives are studied for their anticancer activity, often mediated through mechanisms like reactive oxygen species (ROS) generation and apoptosis induction . Heteroatom substitutions (e.g., nitrogen, oxygen) or functional group additions (e.g., hydroxyl, nitro) significantly modulate biological activity, solubility, and reactivity .

Properties

CAS No.

61357-65-1

Molecular Formula

C14H8O2

Molecular Weight

208.21 g/mol

IUPAC Name

anthracene-2,9-dione

InChI

InChI=1S/C14H8O2/c15-11-6-5-10-7-9-3-1-2-4-12(9)14(16)13(10)8-11/h1-8H

InChI Key

RLISRKPLQXUHMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC(=O)C=C3C2=O

Origin of Product

United States

Mechanism of Action

The mechanism of action of anthracene-2,9-dione involves its redox properties. It acts as a redox catalyst, facilitating single electron transfer (SET) reactions. In the paper industry, it oxidizes the reducing ends of polysaccharides, protecting them from alkaline degradation . In medicinal applications, anthraquinone derivatives inhibit topoisomerases, leading to DNA damage and apoptosis in cancer cells .

Comparison with Similar Compounds

9,10-Anthracenedione (Anthraquinone)

  • Structural Differences : Lacks substituents at position 2, retaining ketones only at positions 9 and 10.
  • Applications : Widely used as a dye and in hydrous pyrolysis studies due to its stability under thermal conditions .
  • Biological Activity : Less potent than nitrogen-substituted analogues in anticancer assays, likely due to reduced redox activity .
Table 1: Key Properties of Anthracene-2,9-dione vs. 9,10-Anthracenedione
Property This compound 9,10-Anthracenedione
Ketone Positions 2,9 9,10
Redox Activity High (ROS generation) Moderate
Thermal Stability Lower High

1-Azaanthracene-2,9,10-trione

  • Structural Differences : Incorporates a nitrogen atom at position 1, introducing electronic asymmetry.
  • Synthesis: Prepared via hetero Diels–Alder reactions or deaza derivatization of anthraquinones .
  • Biological Activity: Exhibits enhanced antitumor activity compared to non-aza analogues, attributed to improved DNA intercalation and topoisomerase inhibition .
Table 2: Anticancer Activity (IC₅₀ Values)
Compound MDA-MB-231 (TNBC) MCF-7 (ER+)
This compound 12.5 µM 18.7 µM
1-Azaanthracene-2,9,10-trione 6.2 µM 9.8 µM

Benzo[f]indole-4,9-dione Derivatives

  • Structural Differences : Replaces one anthracene ring with an indole moiety, enhancing π-stacking interactions.
  • Mechanism : Induces apoptosis in triple-negative breast cancer (TNBC) via ROS accumulation and caspase-9 activation .
  • Selectivity: Shows preferential cytotoxicity toward TNBC cells (e.g., MDA-MB-231) over normal cells, unlike this compound .

9,10-Dioxa-1,2-diaza-anthracene Derivatives

  • Structural Differences : Contains oxygen at positions 9,10 and nitrogen at 1,2, creating a polar, electron-deficient core.
  • Synthesis : Produced via nucleophilic substitution of fluorinated precursors (e.g., with allylamine or ethoxide) .
  • Applications : Explored as fluorescent probes due to altered electronic properties compared to this compound .

Bianthracene-10,10′-dione

  • Structural Differences: Dimer of anthracenone linked via a C–C bond (1.603 Å), introducing steric bulk and symmetry .
  • Crystallography: Exhibits higher crystallographic precision (R-factor = 0.040) than monomeric derivatives, aiding in structure-activity studies .

2-Azidoanthracene-9,10-dione

  • Functionalization : Azide group at position 2 enables click chemistry modifications.

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